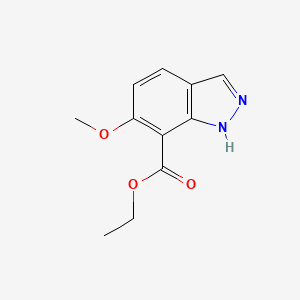

ethyl 6-methoxy-1H-indazole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

ethyl 6-methoxy-1H-indazole-7-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-8(15-2)5-4-7-6-12-13-10(7)9/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

ZQHCKWBFTURPCU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=C1NN=C2)OC |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Indazole Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for constructing the indazole core often involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These methods, while sometimes requiring harsh conditions, remain fundamental in organic synthesis.

Diazotization of ortho-substituted anilines followed by intramolecular cyclization is a well-established route to indazole derivatives. This method typically involves the conversion of an amino group to a diazonium salt, which then undergoes a ring-closing reaction. For instance, the diazotization of o-toluidines can yield 1H-indazoles. chemicalbook.com A general route involves the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in an acidic medium, followed by ring closure. chemicalbook.com

Recent advancements have demonstrated the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates into 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn This approach is noted for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. sioc-journal.cn A proposed mechanism suggests that a diazonium salt is a key intermediate in this transformation. sioc-journal.cn Another strategy involves the activation of diazo compounds with diazonium salts, which leads to the formation of a diazenium (B1233697) intermediate that can cyclize to form indazoles in excellent yields under metal-free conditions. nih.govacs.orgresearchgate.net

| Starting Material | Reagents | Product Type | Key Features |

| o-Toluidine | NaNO2, Acetic Acid | 1H-Indazole | Classical method involving ring closure. chemicalbook.com |

| o-Aminobenzacetamides/acetates | Diazotization reagents | 1H-Indazole-3-carboxylic acid derivatives | Mild conditions, high yields, operational simplicity. sioc-journal.cn |

| Aryl diazonium salts & diazo esters | None (catalyst-free) | 3-Ester-functionalized indazoles | Forms a diazenium intermediate. researchgate.net |

The condensation of ortho-halobenzaldehydes or ketones with hydrazine (B178648) is a practical and widely used method for preparing 1H-indazoles. chemicalbook.com A significant development in this area is the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. acs.orgnih.gov Utilizing O-methyloxime derivatives is advantageous as it prevents the competitive Wolf-Kishner reduction, which can be a problematic side reaction when starting directly from aldehydes. acs.orgnih.gov The reaction of the E-isomer of the methyloxime with hydrazine leads to the desired indazole, while the Z-isomer can result in the formation of 3-aminoindazoles. acs.orgnih.gov

The reaction conditions and the nature of the hydrazine substituent can influence the outcome. For example, heating an o-halobenzaldehyde with hydrazine can directly yield the 1H-indazole. chemicalbook.com In a more refined approach, an o-fluorobenzaldehyde can be reacted with O-methyl hydroxylamine (B1172632) hydrochloride and a base, followed by cyclization of the resulting oxime intermediate with excess hydrazine to give high yields of the indazole. chemicalbook.com

| Starting Material | Reagent | Product Type | Notes |

| o-Halobenzaldehyde/ketone | Hydrazine | 1H-Indazole | Direct condensation and cyclization. chemicalbook.com |

| o-Fluorobenzaldehyde O-methyloxime (E-isomer) | Hydrazine | 1H-Indazole | Eliminates competitive Wolf-Kishner reduction. acs.orgnih.gov |

| 2-Fluorobenzonitrile | Hydrazine hydrate | 3-Aminoindazole | Reaction proceeds via condensation-cyclization. chemicalbook.com |

A variety of intramolecular cyclization reactions, beyond those initiated by diazotization, are employed for indazole synthesis. These often involve the formation of the N-N bond of the pyrazole (B372694) ring fused to the benzene ring. One such method is the reductive cyclization of o-nitrobenzylidene amines, which can be achieved under microwave conditions using a molybdenum catalyst and a phosphine (B1218219) reducing agent to yield 2-aryl-2H-indazoles. organic-chemistry.org

Another approach involves the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.org This method provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org For instance, N-tosylhydrazones can react with arynes, generated in situ, to afford 3-substituted indazoles. acs.org This reaction is believed to proceed through a dipolar cycloaddition of a diazo compound formed in situ from the N-tosylhydrazone. acs.org Polyphosphoric acid (PPA) has also been used to catalyze the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones to synthesize substituted indazoles. researchgate.net

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type |

| Reductive Cyclization | o-Nitrobenzylidene amines | MoO2Cl2(dmf)2, Ph3P, Microwave | 2-Aryl-2H-indazoles |

| [3+2] Cycloaddition | Diazo compounds and o-(trimethylsilyl)aryl triflates | CsF or TBAF | Substituted indazoles |

| [3+2] Cycloaddition | N-Tosylhydrazones and aryne precursors | Mild conditions | 3-Substituted indazoles |

| PPA-Catalyzed Cyclization | Hydrazones of acetophenones/benzophenones | Polyphosphoric acid (PPA) | Substituted indazoles |

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry has introduced innovative methods for indazole synthesis that offer advantages in terms of environmental impact, efficiency, and the ability to generate molecular diversity.

Electrochemical methods represent a green and powerful tool for the synthesis of indazole derivatives. These reactions utilize electric current to drive chemical transformations, often avoiding the need for harsh reagents. bohrium.com The selective electrochemical synthesis of 1H-indazoles and their N-oxides has been reported, where the outcome of the reaction is dependent on the cathode material used. nih.govresearchgate.net For example, a reticulated vitreous carbon cathode can selectively produce 1H-indazole N-oxides, while a zinc cathode can lead to the deoxygenated 1H-indazoles. nih.govresearchgate.net

This strategy has a broad substrate scope, tolerating both electron-rich and electron-poor substrates, and has been applied to the late-stage functionalization of bioactive molecules. nih.govresearchgate.net Mechanistic studies suggest a radical pathway involving iminoxyl radicals. nih.govresearchgate.net Furthermore, electrochemical methods have been developed for the C-H functionalization of indazoles, such as sulfonylation and selenylation, without the need for transition metals. bohrium.comrsc.org Despite its advantages, challenges such as the use of stoichiometric amounts of electrolytes and product purification remain. bohrium.com

| Reaction Type | Key Features | Example Application |

| Selective Indazole Synthesis | Cathode material determines product (1H-indazole vs. 1H-indazole N-oxide). nih.govresearchgate.net | Synthesis of a wide range of 1H-indazole derivatives. nih.govresearchgate.net |

| C-H Functionalization | Transition-metal-free, direct functionalization of the indazole core. bohrium.com | C-3 sulfonylation and selenylation of 2H-indazoles. bohrium.comrsc.org |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. acs.orgnih.gov MCRs are valuable for creating libraries of structurally diverse molecules. A one-pot, three-component synthesis of 2H-indazoles has been developed using 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper. organic-chemistry.org This reaction proceeds through the formation of C-N and N-N bonds, with the catalyst playing a crucial role. organic-chemistry.org Another three-component reaction for 2H-indazole synthesis involves 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles in a green solvent like polyethylene (B3416737) glycol (PEG). organic-chemistry.org The Ugi-azide reaction is another MCR that has been utilized for the synthesis of indazole derivatives. acs.org

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

| Three-component | 2-Bromobenzaldehydes, primary amines, sodium azide | Copper catalyst | 2H-Indazoles |

| Three-component | 2-Halo-benzaldehydes, primary amines, sodium azide | Copper(I) oxide nanoparticles, PEG | 2H-Indazoles |

| Four-component | (Involving an azide) | Ugi-Azide reaction conditions | Indazoles |

Catalyst-Free Methodologies

The development of synthetic protocols that avoid transition metals is highly desirable due to the cost, toxicity, and potential for product contamination associated with metal catalysts. nih.gov Several catalyst-free approaches for indazole synthesis have been established, often relying on intramolecular cyclization of appropriately substituted precursors.

One prominent strategy involves the [3+2] annulation reaction between arynes and hydrazones. nih.gov This method allows for the construction of the 1H-indazole skeleton under mild, metal-free conditions. The reaction can proceed with either N-tosylhydrazones, which generate diazo compounds in situ, or with N-aryl/alkylhydrazones, which likely undergo an annulation/oxidation process to yield 1,3-disubstituted indazoles. nih.gov

Another significant metal-free approach is the intramolecular cyclization of hydrazones in the presence of a strong acid catalyst like polyphosphoric acid (PPA). researchgate.net This method is effective for synthesizing substituted indazoles from various acetophenone (B1666503) and benzophenone (B1666685) hydrazones. researchgate.net Furthermore, modern methods have been developed that utilize mild operating conditions, reacting aromatic carbonyl compounds with a nitrogen source to form oximes, which are subsequently converted to 1H-indazoles without the need for metal catalysts or harsh reagents. google.com

These catalyst-free reactions are summarized in the table below:

| Method | Key Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Aryne-Hydrazone Annulation | Arynes and N-tosylhydrazones or N-aryl/alkylhydrazones | Mild, metal-free | Accommodates various substituents. nih.gov |

| PPA-Mediated Cyclization | Substituted acetophenone/benzophenone hydrazones | Polyphosphoric Acid (PPA) | Effective for specific precursor types. researchgate.net |

| Oxime Conversion | Aromatic carbonyls, nitrogen source | Ambient temperature, no strong acids/bases | High functional group tolerance. google.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and promoting greener chemical processes. semanticscholar.org The application of microwave irradiation to the synthesis of indazole derivatives has proven highly effective. semanticscholar.orgjchr.org This method utilizes dielectric heating, where polar molecules absorb microwave energy, leading to rapid and uniform heating that enhances reaction control and efficiency. jchr.org

Microwave assistance significantly reduces reaction times, often from hours to minutes, while minimizing the formation of side products. semanticscholar.orgheteroletters.org For example, the Cadogan reaction, a classic route to nitrogen-containing heterocycles, can be modified using microwave irradiation instead of conventional heating, leading to product yields of 85-92% in just 12-14 minutes. researchgate.net Similarly, the condensation of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes to form indazoles proceeds cleanly and efficiently under microwave conditions. heteroletters.org This technology offers a fast, efficient, and environmentally friendly pathway to a library of indazole derivatives. jchr.orgjchr.org

The table below compares conventional and microwave-assisted synthesis for indazole formation:

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Cross-Coupling Functionalization | 24 hours | 30 minutes | Markedly improved | semanticscholar.org |

| Modified Cadogan Reaction | Several hours | 12-14 minutes | High yields (85-92%) | researchgate.net |

| Condensation/Cyclization | Long reaction time | ~35 minutes | Moderate to high yields | heteroletters.org |

Specific Synthetic Pathways for Ethyl 6-Methoxy-1H-Indazole-7-Carboxylate and Related Analogues

The synthesis of the specifically substituted this compound requires a multi-step approach where regioselectivity is paramount. The strategy typically involves the initial formation of a substituted indazole core followed by or integrated with the precise placement of the required functional groups.

Strategies for Regioselective Functionalization at C-7 Position

Introducing a carboxylate group at the C-7 position of the indazole ring is a key challenge. This position is adjacent to the benzene-ring nitrogen atom and can be activated for functionalization through several strategies. Directed ortho metalation (DoM) is a powerful tool for achieving such regioselectivity. By using a suitable directing group on the indazole nitrogen (N-1), it is possible to direct a strong base (like an organolithium reagent) to deprotonate the C-7 position selectively, allowing for subsequent quenching with an electrophile like carbon dioxide to introduce a carboxylic acid group.

Mechanistic studies, including Density Functional Theory (DFT) calculations on methyl indazole-7-carboxylates, have provided insights into the electronic properties and reactivity at this position, which can help guide the development of selective reactions. beilstein-journals.org While these studies focused on N-alkylation, they underscore the unique reactivity of the C-7 position when a carboxylate is present. beilstein-journals.org

Introduction of Methoxy (B1213986) Group at C-6 Position

The methoxy group at the C-6 position is almost invariably incorporated by starting with a precursor that already contains this functionality. Direct methoxylation of a pre-formed indazole ring at the C-6 position is challenging and often lacks selectivity. Therefore, a common and effective strategy is to begin with a methoxy-substituted aniline (B41778) or o-toluidine derivative. beilstein-journals.orgresearchgate.net For instance, a synthesis could commence from a 2-amino-4-methoxybenzaldehyde (B1267418) or a related compound, which already possesses the required methoxy group in the correct position relative to the eventual pyrazole ring fusion. This precursor then undergoes cyclization to form the 6-methoxyindazole core.

Esterification Approaches to the Carboxylate Moiety

Once the 6-methoxy-1H-indazole-7-carboxylic acid intermediate is obtained, the final step is the formation of the ethyl ester. This can be achieved through several standard esterification procedures.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture.

Alkylation of the Carboxylate Salt : The carboxylic acid can be deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding carboxylate salt. This salt can then be treated with an ethylating agent like ethyl iodide or ethyl bromide to form the ester via an SN2 reaction. Patents describing the synthesis of related indazole esters often allude to such standard procedures. googleapis.comgoogle.com

Acid Chloride Formation : The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 6-methoxy-1H-indazole-7-carbonyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to yield the ethyl ester smoothly.

Improved Synthetic Protocols for Enhanced Yields and Purity

Purification is also critical for obtaining a high-purity final product. Common techniques include:

Column Chromatography : Silica gel chromatography is frequently used to separate the desired product from starting materials, reagents, and side products.

Recrystallization : If the final compound is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity by removing trace impurities.

Functionalization and Derivatization Strategies of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, offers multiple sites for functionalization, enabling the synthesis of a diverse library of compounds. nih.gov Strategies for derivatization are broadly categorized by the position of modification on the indazole ring. These modifications are instrumental in modulating the physicochemical and pharmacological properties of the resulting molecules.

The nitrogen atoms of the pyrazole ring in the indazole scaffold are common sites for substitution. N-alkylation and N-acylation reactions introduce alkyl and acyl groups, respectively, which can significantly influence the compound's biological activity and physical properties.

The regioselectivity of N-alkylation is a critical aspect, as it can lead to either N-1 or N-2 substituted isomers. nih.govbeilstein-journals.org The outcome of this reaction is often influenced by the nature of the substituents on the indazole ring, the type of alkylating agent, and the reaction conditions. nih.gov For instance, in the case of indazoles with an electron-withdrawing group at the C-7 position, such as a carboxylate, N-alkylation tends to favor the N-2 position. beilstein-journals.orgnih.gov This is attributed to both steric and electronic effects.

N-acylation of indazoles is also a common derivatization strategy. It has been suggested that N-acylation often leads to the N-1 substituted regioisomer, which is thermodynamically more stable. beilstein-journals.orgnih.gov

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substituent at C-7 | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| CO₂Me | NaH in THF | N-2 alkylated | beilstein-journals.orgnih.gov |

| NO₂ | NaH in THF | N-2 alkylated | beilstein-journals.orgnih.gov |

This table illustrates the general trend of N-alkylation for indazoles with electron-withdrawing substituents at the C-7 position, which would be applicable to this compound.

Functionalization at the carbon atoms of the indazole ring is a key strategy for creating diverse molecular architectures. Various synthetic methods, often employing transition-metal catalysis, are utilized to introduce substituents at these positions. semanticscholar.orgresearchgate.net

The C-3 position of the indazole ring is a frequent target for functionalization, with reactions such as arylation being well-documented. researchgate.netmdpi.com Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are commonly employed to introduce aryl groups at this position. researchgate.netmdpi.com The reactivity at other carbon positions (C-4, C-5, C-6, and C-7) can be influenced by the existing substitution pattern on the ring. For this compound, the existing methoxy and ethyl carboxylate groups will direct further substitutions. For instance, electrophilic aromatic substitution would likely be directed to the C-4 and C-5 positions due to the activating effect of the methoxy group.

Table 2: Common Functionalization Reactions at Carbon Positions of the Indazole Scaffold

| Position | Reaction Type | Reagents/Catalysts | Introduced Functional Group | Reference |

|---|---|---|---|---|

| C-3 | Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | Aryl | researchgate.netmdpi.com |

| C-3 | Halogenation | Halogenating agent | Halogen | mdpi.com |

| C-4, C-5, C-6, C-7 | Various | Dependent on existing substituents | Various | nih.govacs.org |

This table provides a general overview of common functionalization reactions at various carbon positions of the indazole ring.

The introduction of a wide array of functional groups onto the indazole scaffold serves two primary purposes: structure elucidation and the modulation of biological activity. nih.gov Diverse functional groups can be introduced through the synthetic methodologies described above. These groups can act as handles for further chemical transformations, allowing for the construction of more complex molecules.

For structure elucidation, the introduction of specific functional groups can aid in spectroscopic analysis, such as NMR and mass spectrometry, to confirm the structure of the synthesized compounds. nih.gov

From a medicinal chemistry perspective, the strategic placement of different functional groups is essential for optimizing the pharmacological profile of a lead compound. nih.gov Substituents can influence factors such as binding affinity to a biological target, metabolic stability, and pharmacokinetic properties. The methoxy and ethyl carboxylate groups on this compound, for example, can be modified to fine-tune these properties. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives. nih.gov

An article on the spectroscopic and analytical characterization of "this compound" cannot be generated at this time. Comprehensive searches for specific experimental data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Nitrogen-14 and Nitrogen-15 Nuclear Magnetic Resonance (¹⁴N, ¹⁵N NMR), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS), did not yield sufficient results in the public domain.

While general methodologies for the characterization of indazole derivatives are well-established in scientific literature, the specific spectral data and research findings for this compound are not available. Creating an article without this specific data would not meet the requirements for a thorough, informative, and scientifically accurate document focused solely on this compound.

Iii. Spectroscopic and Analytical Characterization Techniques in Indazole Research

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

For ethyl 6-methoxy-1H-indazole-7-carboxylate, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this exact compound is not publicly available, the expected peaks can be inferred from the analysis of the parent indazole molecule and related structures. nih.govpsu.edu The gas-phase IR spectrum of the parent indazole has been recorded and extensively analyzed, providing a solid foundation for interpreting the spectra of its derivatives. psu.edu

Key vibrational modes anticipated for this compound include:

N-H Stretching: The N-H bond of the indazole ring typically exhibits a stretching vibration in the range of 3300-3500 cm⁻¹. In solid-state spectra, the position and shape of this band can be influenced by hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy (B1213986) groups will appear just below 3000 cm⁻¹.

C=O Stretching: The ester carbonyl group is one of the most prominent features in an IR spectrum, typically showing a strong, sharp absorption band in the region of 1700-1730 cm⁻¹.

C=C and C=N Stretching: The aromatic ring system of the indazole core will produce several absorption bands in the 1450-1650 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching vibrations are expected: one for the ester (around 1150-1300 cm⁻¹) and another for the methoxy ether group (around 1000-1150 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Indazole N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Ester C=O | Stretching | 1700 - 1730 |

| Aromatic C=C/C=N | Ring Stretching | 1450 - 1650 |

| Ester C-O | Stretching | 1150 - 1300 |

| Ether C-O | Stretching | 1000 - 1150 |

X-ray Crystallography (for Solid-State Structure Elucidation)

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and the planarity of molecular fragments. It also reveals how molecules pack together in a crystal lattice and identifies intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the physical properties of the material. mdpi.comnih.gov

While the specific crystal structure of this compound has not been reported in the reviewed literature, extensive crystallographic studies have been conducted on numerous other indazole derivatives. mdpi.comnih.govnih.gov These studies consistently show that the indazole ring system is essentially planar. For example, in the structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the indazole system is planar with a maximum deviation of only 0.007 Å. nih.gov X-ray diffraction studies confirm the structural assignments of N-1 and N-2 isomers, which can be challenging to distinguish by other means. nih.govresearchgate.net The data obtained from these analyses, such as unit cell parameters and space group, are critical for unambiguous structural confirmation.

The table below presents crystallographic data for representative indazole derivatives, illustrating the type of information obtained from X-ray diffraction analysis.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-(4-methoxybenzyl)-4-nitro-2H-indazole | Triclinic | Pī | a = 6.8994(1) Å, b = 9.8052(2) Å, c = 11.1525(2) Å, α = 71.729(1)°, β = 79.436(1)°, γ = 74.349(1)° | mdpi.com |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | Monoclinic | Not Specified | a = 13.9664 (6) Å, b = 6.4300 (3) Å, c = 19.6155 (9) Å, β = 107.227 (1)° | nih.gov |

Photoelectron Spectroscopy for Ionization Potentials

Photoelectron spectroscopy (PES) is a technique that measures the ionization potentials, or electron binding energies, of a molecule. scienceopen.com In a PES experiment, a sample is irradiated with high-energy photons (typically UV or X-rays), causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their respective molecular orbitals can be determined. This provides direct insight into the electronic structure of the molecule. scienceopen.com

There is no specific experimental PES data available for this compound. However, computational studies on the closely related indole (B1671886) and azaindole systems provide valuable predictions of their vertical ionization energies (VIEs). nih.gov These studies use density functional theory (DFT) to calculate the energies of the valence molecular orbitals. The lowest ionization potentials typically correspond to the removal of electrons from the highest occupied molecular orbitals (HOMOs), which are often the π-orbitals of the aromatic system. For indazole derivatives, PES can map the energy levels of the π-electron system, which is crucial for understanding their aromaticity and reactivity.

The table below shows calculated vertical ionization energies for indole, a related heterocyclic compound, illustrating the typical range of values for such systems.

| Compound | Orbital | Calculated Vertical Ionization Energy (eV) | Reference |

|---|---|---|---|

| Indole | π₃ (HOMO) | 7.90 | nih.gov |

| Indole | π₂ (HOMO-1) | 8.51 | nih.gov |

| Indole | σ | 10.59 | nih.gov |

Thermogravimetry for Thermochemical Properties

Thermogravimetry, or thermogravimetric analysis (TGA), is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study the thermal stability and decomposition profile of materials. In the context of indazole research, TGA is a key tool for determining thermochemical properties.

Specifically, TGA can be used to measure the vapor pressure of a compound at different temperatures. This data is essential for calculating the standard molar enthalpy of sublimation (ΔHsub°). The enthalpy of sublimation, combined with the standard molar enthalpy of formation in the condensed phase (determined by combustion calorimetry), allows for the calculation of the standard molar enthalpy of formation in the gas phase (ΔHf°(g)). researchgate.net This gas-phase value is critical for theoretical chemistry, as it allows for direct comparison with computational results and provides fundamental data on molecular stability.

A study on several indazole carboxylic acids, which are close structural analogs of this compound, has utilized this methodology to determine their thermochemical properties. researchgate.net

| Compound | Standard Molar Enthalpy of Sublimation (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (gas phase, kJ·mol⁻¹) | Reference |

|---|---|---|---|

| Indazole | 85.7 ± 1.1 | 193.0 ± 3.7 | researchgate.net |

| 1H-Indazole-3-carboxylic acid | 126.9 ± 1.8 | -222.1 ± 4.1 | researchgate.net |

| 1H-Indazole-5-carboxylic acid | 130.2 ± 2.1 | -218.8 ± 4.2 | researchgate.net |

| 1H-Indazole-6-carboxylic acid | 134.4 ± 2.1 | -214.6 ± 4.2 | researchgate.net |

Iv. Structure Activity Relationship Sar Studies of Indazole Derivatives

Impact of Substituents on Biological Activity Profiles

The nature and position of substituents on the indazole core are critical determinants of the biological activity of these compounds. Research has shown that even minor chemical modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

Methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups are common substituents in biologically active indazole derivatives, and their presence can significantly modulate the pharmacological profile of the molecule. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, compounds with methoxy or hydroxyl groups at the C4 position of the indazole ring were found to be more potent. acs.org The introduction of these groups can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, all of which can affect its interaction with biological targets. In the context of ethyl 6-methoxy-1H-indazole-7-carboxylate, the methoxy group at the C-6 position is a key structural feature that likely influences its biological properties. Studies on other indazole derivatives have shown that a methoxy group at the C-6 position can be favorable for certain biological activities.

The biological activity of indazole derivatives is highly dependent on the substitution pattern around the bicyclic core.

C-3 Position: The C-3 position of the indazole ring is a common site for modification. The introduction of various groups at this position can lead to compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.net For example, indazole-3-carboxamides have been identified as potent calcium-release activated calcium (CRAC) channel blockers, and the specific regiochemistry of the amide linker at this position is critical for activity. nih.gov

C-6 Position: The C-6 position has been shown to be a critical determinant of activity in several classes of indazole derivatives. For example, in a series of 1H-indazole derivatives evaluated for their antiproliferative activity, the nature of the substituent at the C-6 position played a crucial role. nih.gov Specifically, a pyridyl group at this position led to improved activity against several cancer cell lines. nih.gov The 6-methoxy group in this compound is therefore expected to be a key contributor to its biological profile.

The following table summarizes the antiproliferative activity of some C-6 substituted indazole derivatives against various cancer cell lines, illustrating the importance of the substituent at this position.

| Compound | R¹ at C-6 | A549 IC₅₀ (µM) | 4T1 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| 2a | 4-(4-methylpiperazin-1-yl)phenyl | >10 | >10 | >10 | 1.15 | 4.89 |

| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 1.15 | 0.23 | 0.80 | 0.34 | 1.15 |

| 2g | 6-(piperazin-1-yl)pyridin-3-yl | 3.54 | 1.33 | 2.11 | 1.58 | 3.21 |

| 2h | 6-(4-isopropylpiperazin-1-yl)pyridin-3-yl | 2.89 | 1.05 | 1.98 | 1.23 | 2.97 |

Data adapted from a study on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents. nih.gov

The introduction of alkyl, aryl, and heteroaryl moieties at various positions of the indazole ring is a common strategy to modulate the biological activity of these compounds.

Alkyl Groups: The size and nature of alkyl groups can influence the lipophilicity and steric properties of the molecule. For example, in a series of C-6 substituted indazoles, varying the alkyl substituent on a piperazine (B1678402) ring affected the antiproliferative activity. nih.gov

Aryl and Heteroaryl Groups: Aryl and heteroaryl substituents can engage in various interactions with biological targets, such as pi-stacking and hydrogen bonding. The electronic properties of these rings, whether electron-donating or electron-withdrawing, can also significantly impact activity. For instance, the presence of a substituted phenyl group at the C-3 position of the indazole ring is a common feature in many biologically active derivatives.

Conformational Analysis and Tautomerism in Indazole Derivatives

The biological activity of indazole derivatives is not only dependent on their chemical structure but also on their three-dimensional conformation and the potential for tautomerism.

Theoretical and experimental studies have been conducted to understand the relative stability of the 1H- and 2H-indazole tautomers. In the gas phase and in solution, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.gov The energy difference between the two tautomers has been calculated using various computational methods. For the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov

The following table summarizes the calculated energy differences between the 1H- and 2H-tautomers of indazole using different theoretical methods.

| Method | Energy Difference (kJ·mol⁻¹) | Reference |

| MP2/6-31G** | 15 | nih.gov |

| B3LYP/6-311++G(d,p) | 20 (for the 1-substituted vs. 2-substituted isomer of a derivative) | nih.gov |

These energetic differences indicate a clear preference for the 1H-tautomeric form, which is an important consideration in the design of indazole-based drugs. The specific substituents on the indazole ring can, however, influence the tautomeric equilibrium. For example, certain substituents have been shown to decrease the energy difference between the tautomers, although the 1H-form generally remains more stable. researchgate.net

Molecular Features Crucial for Receptor/Enzyme Interactions

SAR studies have revealed that the biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. These modifications influence the compound's affinity and selectivity for specific enzymes and receptors by altering its electronic, steric, and hydrophobic properties.

For enzyme inhibition, specific substitutions on the indazole ring are critical. In the context of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing, quantitative structure-activity relationship (QSAR) models have identified key structural features necessary for inhibition. nih.govdistantreader.orgaboutscience.eu For instance, studies on 3-substituted 1H-indazoles as IDO1 enzyme inhibitors revealed that the presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position played a crucial role in their inhibitory activity. nih.gov Similarly, for inhibitors of histone deacetylases (HDACs), the indazole scaffold acts as a cap group, with substituents influencing the interaction with the zinc atom in the enzyme's active site. The potency of these inhibitors is significantly affected by the nature of the linker and the zinc-binding group attached to the indazole core. nih.gov

In the case of kinase inhibition, substitutions at various positions of the indazole ring have been shown to be important. For example, a series of 1H-indazole derivatives were identified as potent epidermal growth factor receptor (EGFR) kinase inhibitors, where specific substitutions guided by the drug design led to strong potencies against mutant forms of the enzyme. nih.gov For RIP2 kinase inhibitors, a 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine was identified as a potent and highly selective inhibitor, highlighting the importance of the substituents at both the 3 and 6 positions of the indazole ring. nih.gov

Regarding receptor interactions, SAR studies of indazole analogs of tryptamines as serotonin (B10506) 5-HT2 receptor agonists have shown that modifications to the indazole core significantly impact potency and selectivity. researchgate.netnih.govsemanticscholar.orgacs.org The indazole ring can act as a bioisostere for the indole (B1671886) nucleus found in endogenous ligands like serotonin. nih.govacs.org The position of the nitrogen atoms in the pyrazole (B372694) part of the indazole ring, as well as substituents on the benzene (B151609) ring, are key determinants of agonist activity. For example, in a series of indazole-ethanamines, substitutions on the indazole ring were explored to optimize potency at the 5-HT2A receptor. In silico docking studies suggested that high potency could be a consequence of a halogen-bonding interaction with a specific phenylalanine residue in the receptor's binding pocket. nih.govsemanticscholar.org

The following table summarizes key molecular features and their importance for interaction with specific biological targets.

| Target Class | Key Molecular Feature | Position on Indazole Ring | Importance for Interaction | Reference |

| Enzymes (Kinases, HDACs, etc.) | Aromatic groups | C3, C6 | Crucial for inhibitory activities against various kinases. | nih.gov |

| Substituted carbohydrazide moiety | C3 | Essential for strong IDO1 enzyme inhibition. | nih.gov | |

| Zinc-binding group | Varies (attached via linker) | Critical for interaction with the active site of HDACs. | nih.gov | |

| Sulfonyl and amino-quinoline groups | C6, C3 | Confer high potency and selectivity for RIP2 kinase. | nih.gov | |

| Receptors (e.g., GPCRs) | Indazole nucleus as indole bioisostere | Core Scaffold | Mimics endogenous ligands to bind to serotonin receptors. | nih.govacs.org |

| Halogen substituents | Varies | Can form halogen bonds with receptor residues, enhancing potency. | nih.govsemanticscholar.org | |

| Alkyl groups on pyrazole nitrogen | N1 | Can significantly alter potency at 5-HT2A receptors. | nih.gov | |

| Substitutions on the benzene ring | Varies | Modulate selectivity across different serotonin receptor subtypes. | researchgate.netnih.gov |

Design Principles Derived from SAR for Novel Indazole Analogs

The insights gained from SAR studies have led to the formulation of several design principles for the development of novel indazole-based therapeutic agents. These principles guide medicinal chemists in making targeted modifications to the indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties.

A primary design strategy is scaffold hopping and bioisosteric replacement . The indazole nucleus is often used as a bioisostere for other aromatic systems like indoles or phenols, which can lead to improved metabolic stability and oral bioavailability. nih.govacs.orgresearchgate.net For example, in the development of glucagon (B607659) receptor antagonists, scaffold hopping from known leads to an indazole core resulted in potent compounds with excellent pharmacokinetic profiles. researchgate.net

Another key principle is structure-guided drug design . This approach utilizes the three-dimensional structure of the target protein, often obtained from X-ray crystallography, to design ligands that fit precisely into the binding site. nih.govnih.gov For instance, the design of potent EGFR kinase inhibitors was guided by the structure of the enzyme's active site, leading to the synthesis of compounds with high affinity. nih.gov Similarly, structure-guided methods have been used to develop low-nanomolar inhibitors of SAH/MTAN. nih.gov

Fragment-based drug design is also a valuable strategy. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. This approach was successfully used to design novel indazole-based HDAC inhibitors. nih.gov

Furthermore, SAR studies have established clear guidelines for substitution patterns on the indazole ring. For many targets, including kinases and glucagon receptors, substitutions at the C3 and C6 positions are particularly important for activity. nih.gov For serotonin receptors, modifications at the N1 position and on the benzo part of the indazole are crucial for modulating potency and selectivity. nih.gov The introduction of specific functional groups, such as aryl groups, amides, or sulfonamides at these key positions, has been shown to be a successful strategy for enhancing biological activity. nih.govresearchgate.net

The table below outlines some of the key design principles derived from SAR studies of indazole derivatives.

| Design Principle | Description | Application Example | Reference |

| Scaffold Hopping/Bioisosterism | Replacing a core chemical scaffold (e.g., indole) with the indazole ring to improve drug-like properties. | Development of glucagon receptor antagonists and serotonin receptor agonists. | nih.govacs.orgresearchgate.net |

| Structure-Guided Design | Using the 3D structure of the biological target to design complementary ligands. | Creation of potent EGFR kinase and SAH/MTAN inhibitors. | nih.govnih.gov |

| Fragment-Based Virtual Screening | Identifying and optimizing small molecular fragments that bind to the target. | Discovery of novel indazole-based HDAC inhibitors. | nih.gov |

| Systematic Substituent Modification | Altering substituents at key positions (C3, C6, N1) of the indazole ring to optimize activity and selectivity. | Optimization of inhibitors for kinases, and agonists for serotonin receptors. | nih.govnih.gov |

By applying these principles, researchers can rationally design new indazole analogs with improved therapeutic potential for a wide range of diseases.

V. Pre Clinical Biological Activities and Mechanistic Investigations

Anti-Cancer and Anti-Proliferative Activities (in vitro and non-human in vivo)

Indazole derivatives have been a significant area of focus in oncology research due to their demonstrated ability to impede cancer cell growth and proliferation through various mechanisms.

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Consequently, they are important targets for anti-cancer drug development. While specific inhibitory data for ethyl 6-methoxy-1H-indazole-7-carboxylate against a broad panel of kinases is not extensively detailed in publicly available literature, the indazole core is a well-established pharmacophore in the design of kinase inhibitors.

For instance, various indazole-based compounds have been developed as potent inhibitors of several kinase families. Indazole derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers. The general structure of these inhibitors often features the indazole core, which anchors the molecule in the ATP-binding pocket of the kinase.

Similarly, compounds incorporating the indazole scaffold have been investigated as inhibitors of the Bcr-Abl fusion protein, a tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). The discovery of potent pan-BCR-ABL inhibitors, including those effective against resistant mutants, has included molecules with a 3-aminoindazole structure. Furthermore, 5-azaindazole compounds have been identified as inhibitors of Pim kinases, which are involved in cancer cell proliferation and survival.

While direct evidence is limited for this compound, the established role of the indazole moiety in kinase inhibition suggests a potential avenue for its anti-cancer activity.

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a driver of cancer progression, metastasis, and therapeutic resistance. Hypoxia Inducible Factor-1 (HIF-1) is a key transcription factor that mediates the cellular response to hypoxia. Targeting HIF-1 is therefore considered a promising strategy in cancer therapy.

Currently, there is a lack of specific published research detailing the direct interaction of this compound with the HIF-1 pathway. However, the broader class of indazole-containing compounds has been explored for various anti-cancer activities, and interfering with tumor hypoxia is a known mechanism for some anti-cancer agents. Further investigation would be required to determine if this specific compound has any activity related to HIF-1.

Indoleamine-2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune evasion by cancer cells. By catabolizing the essential amino acid tryptophan, IDO1 suppresses the activity of T-cells, allowing tumors to escape immune surveillance. Inhibition of IDO1 is an active area of cancer immunotherapy research.

As of the current body of scientific literature, there is no specific information available regarding the modulatory effects of this compound on IDO1 activity.

The cytotoxic and anti-proliferative effects of novel chemical entities are typically evaluated against a panel of cancer cell lines. While specific IC50 values for this compound against leukemia, breast, lung, and colon cancer cell lines are not readily found in published studies, numerous indazole analogues have demonstrated activity against these types of cancers.

For example, studies on different indazole derivatives have reported varying degrees of cytotoxicity against cell lines such as the human breast adenocarcinoma cell line MCF-7 and various colon cancer cell lines. The anti-proliferative activity of these compounds is often dose-dependent. The structural features of the indazole derivatives, including the nature and position of substituents on the indazole ring, play a significant role in their cytotoxic potential.

Table 1: Representative Cytotoxicity of Indazole Analogues Against Various Cancer Cell Lines (Note: This table is illustrative of the general activity of the indazole class and does not represent data for this compound)

| Compound Type | Cancer Cell Line | Endpoint | Activity |

| Indazole Analogue A | Breast (MCF-7) | IC50 | Varies |

| Indazole Analogue B | Colon (HCT116) | IC50 | Varies |

| Indazole Analogue C | Lung (A549) | IC50 | Varies |

| Indazole Analogue D | Leukemia (HL-60) | IC50 | Varies |

Anti-Inflammatory Properties (in vitro and non-human in vivo)

Inflammation is a key process in the development and progression of many diseases, including cancer. The anti-inflammatory potential of indazole derivatives has been an area of significant research interest.

Glucocorticoids are potent anti-inflammatory agents, but their use is often limited by side effects. The development of selective glucocorticoid receptor (GR) modulators that can separate the anti-inflammatory effects from the metabolic side effects is a major goal in drug discovery.

While direct studies on this compound as a GR modulator are not widely published, the indazole scaffold has been incorporated into compounds designed to modulate GR activity. These non-steroidal GR modulators aim to retain the transrepression activity of the GR, which is associated with anti-inflammatory effects, while minimizing the transactivation activity linked to adverse effects. Further research would be necessary to characterize the specific interaction of this compound with the glucocorticoid receptor.

Anti-Microbial Activities (Antibacterial, Antifungal, Antiparasitic)

The indazole nucleus is a versatile scaffold that has been explored for the development of various anti-microbial agents. Studies on different indazole derivatives have revealed a spectrum of activities against bacteria, fungi, and parasites.

Newly synthesized 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives have demonstrated notable antimicrobial activity. nih.gov Among these, compounds featuring chlorophenyl and fluorophenyl substitutions were identified as particularly potent. nih.gov Furthermore, the synthesis of novel tetrahydroindazolylthiazoles has yielded compounds with strong antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis, as well as good antifungal activity. benthamdirect.com

Research into 2H-indazole derivatives has highlighted their potential as dual anti-microbial and anti-inflammatory agents. mdpi.com These compounds have shown significant antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some derivatives being more potent than the reference drug, metronidazole. mdpi.com Additionally, certain 2,3-diphenyl-2H-indazole derivatives exhibited in vitro growth inhibition of the fungal pathogens Candida albicans and Candida glabrata. mdpi.com The anti-microbial efficacy of indazole derivatives is often enhanced by the presence of halogenated and electron-withdrawing substituents. researchgate.net

Other studies have reported the synthesis of oxadiazolyl indazoles and their subsequent screening for antimicrobial properties. researchgate.net Microwave-assisted synthesis of indazole derivatives has also produced compounds with promising antifungal activity against Candida albicans. jchr.org While direct studies on the antimicrobial properties of this compound are not extensively documented, the collective findings for the broader indazole class suggest that this compound could serve as a valuable template for the development of novel anti-infective agents.

Table 1: Anti-Microbial Activities of Selected Indazole Derivatives

| Indazole Derivative Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles | Bacteria and Fungi | Significant antimicrobial activity, particularly with chlorophenyl and fluorophenyl substitutions. | nih.gov |

| Tetrahydroindazolylthiazoles | S. aureus, S. epidermidis, Fungi | Strong antibacterial and good antifungal activity. | benthamdirect.com |

| 2H-Indazole derivatives | G. intestinalis, E. histolytica, T. vaginalis, C. albicans, C. glabrata | Potent antiprotozoal and antifungal activity. | mdpi.com |

| Microwave-assisted synthesized indazoles | Candida albicans | Promising antifungal properties. | jchr.org |

Central Nervous System (CNS) Activities (excluding human studies)

Indazole derivatives have been investigated for their potential in treating central nervous system disorders, with research focusing on cholinesterase inhibition and neuroprotective effects.

The inhibition of cholinesterases, particularly butyrylcholinesterase (BChE), is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. researchgate.net Research has demonstrated that certain indazole derivatives act as selective inhibitors of BChE. researchgate.netmonash.eduum.edu.my In one study, a series of 17 novel indazole derivatives were synthesized, with one compound, 4q, showing potent and selective BChE inhibitory activity. monash.eduum.edu.my Molecular docking simulations indicated that this compound binds to BChE through a combination of hydrophobic and polar interactions. monash.eduum.edu.my This selectivity is advantageous as the absence of BChE activity does not appear to cause significant physiological disturbances. researchgate.net

Indazole-based compounds are also being explored for their neuroprotective capabilities. researchgate.net Some 5-substituted indazole derivatives have demonstrated neuroprotective effects against amyloid-beta (Aβ)-induced cell death in human neuroblastoma SH-SY5Y cells. researchgate.net This suggests a potential therapeutic application for such compounds in neurodegenerative diseases characterized by amyloid plaque formation.

Indazole derivatives have been identified as potent inhibitors of nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide (NO), a key signaling molecule in the nervous system. nih.govnih.govresearchgate.net Overproduction of NO by neuronal NOS (nNOS) is implicated in the pathology of several neurodegenerative diseases. researchgate.netlookchem.com

Studies have shown that various indazole compounds, including 7-nitroindazole, are effective inhibitors of NOS isoforms. nih.govnih.gov The inhibitory action is believed to occur through interaction with the heme-iron component of the enzyme, thereby preventing oxygen from binding. nih.gov The inhibition of nNOS by certain indazole derivatives has been shown to be competitive with respect to both the arginine substrate and the (6R)-5,6,7,8-tetrahydrobiopterin cofactor. nih.gov The introduction of a bromine atom at the C4 position of the indazole ring has also yielded compounds with potent NOS inhibitory activity. researchgate.net

Table 2: Central Nervous System Activities of Indazole Derivatives

| Activity | Specific Target/Model | Key Findings | Reference |

|---|---|---|---|

| Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | Indazole derivatives show potent and selective BChE inhibitory activity. | researchgate.netmonash.eduum.edu.my |

| Neuroprotective Effects | Aβ-induced cell death in SH-SY5Y cells | 5-substituted indazole derivatives exhibit neuroprotective effects. | researchgate.net |

| NOS Inhibition | Neuronal Nitric Oxide Synthase (nNOS) | Indazole derivatives, such as 7-nitroindazole, are potent inhibitors of NOS isoforms. | nih.govnih.govresearchgate.net |

Cardiovascular and Metabolic Activities (non-human in vivo)

The therapeutic potential of indazole derivatives extends to cardiovascular and metabolic diseases, with a particular focus on G protein-coupled receptors.

G protein-coupled receptor 120 (GPR120) has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders. nih.govacs.org Research has led to the identification of an indazole-6-phenylcyclopropylcarboxylic acid series of GPR120 agonists. nih.govacs.orgresearchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these compounds for GPR120. nih.govresearchgate.net

A significant finding from these studies was the identification of a specific (S,S)-cyclopropylcarboxylic acid structural motif that conferred selectivity for GPR120 over the related G protein-coupled receptor 40 (GPR40). nih.govacs.orgresearchgate.net In vivo studies in mice demonstrated that these selective GPR120 agonists were active in oral glucose tolerance tests. nih.govresearchgate.net The differential activity observed between wild-type and GPR120 null mice confirmed that the glucose-lowering effect operates through a mechanism involving GPR120 agonism. nih.govresearchgate.net

Table 3: Cardiovascular and Metabolic Activities of Indazole Derivatives

| Activity | Specific Target | Key Findings | Reference |

|---|---|---|---|

| GPR120 Agonism | G protein-coupled receptor 120 (GPR120) | Indazole-6-phenylcyclopropylcarboxylic acids are selective GPR120 agonists. | nih.govacs.orgresearchgate.net |

| Selectivity against GPR40 | G protein-coupled receptor 40 (GPR40) | A (S,S)-cyclopropylcarboxylic acid motif provides selectivity for GPR120 over GPR40. | nih.govacs.orgresearchgate.net |

| In Vivo Efficacy | Oral glucose tolerance in mice | Demonstrated glucose-lowering effects through a GPR120-dependent mechanism. | nih.govresearchgate.net |

Anti-Arrhythmic and Anti-Hypertensive Effects

The indazole nucleus is a structural motif found in various compounds investigated for their cardiovascular effects. nih.govnih.gov General reviews of indazole derivatives highlight their potential as anti-arrhythmic and anti-hypertensive agents. nih.govarabjchem.orgresearchgate.net The therapeutic potential of these compounds often stems from their ability to interact with various receptors and signaling pathways involved in the regulation of cardiovascular function. nih.gov

For instance, some indazole derivatives have been explored for their Rho kinase inhibitory activity, which can lead to the attenuation of cellular hypertrophy and hypertension. nih.gov While specific data on this compound is lacking, the general class of indazoles continues to be a point of interest for the development of novel cardiovascular drugs. nih.govnih.gov

Table 1: Examples of Indazole Derivatives with Investigated Cardiovascular Effects

| Compound/Derivative Class | Investigated Effect(s) | Mechanism of Action (if specified) |

| General Indazole Derivatives | Anti-arrhythmic, Anti-hypertensive | Interaction with various cardiovascular receptors and pathways. nih.govnih.govarabjchem.org |

| Rho Kinase Inhibiting Indazoles | Attenuation of hypertension and cellular hypertrophy | Inhibition of Rho kinase. nih.gov |

Anti-Aggregatory and Vasorelaxant Activity

Certain indazole derivatives have demonstrated potential in managing circulatory disorders through their effects on platelet aggregation and vascular contraction. nih.gov One notable example is the compound YC-1, which has been identified as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system and a physiological receptor for nitric oxide. nih.gov This mechanism of action can lead to vasorelaxation and inhibition of platelet aggregation, highlighting the therapeutic potential of indazole-containing molecules in circulatory health. nih.gov

Anti-Hyperlipidemic and Anti-Obesity Effects

The metabolic effects of indazole derivatives, including anti-hyperlipidemic and anti-obesity activities, have been a subject of pharmacological research. nih.gov Although many anti-obesity drugs have faced challenges with safety and long-term efficacy, the search for new therapeutic agents continues. e-dmj.org

Recently, an indazole derivative known as Cyy-272 has been shown to mitigate obese cardiomyopathy by acting as a JNK inhibitor. nih.gov This compound demonstrated an ability to inhibit inflammation in cardiomyocytes and heart tissues induced by high lipid levels, subsequently reducing hypertrophy, fibrosis, and apoptosis. nih.gov The protective effects of Cyy-272 are attributed to its direct inhibition of JNK protein phosphorylation, suggesting a promising therapeutic avenue for obesity-related cardiac complications. nih.gov While these findings are for a specific derivative, they underscore the potential of the indazole scaffold in developing treatments for metabolic disorders. nih.govmdpi.com

Table 2: Investigated Anti-Obesity Effects of an Indazole Derivative

| Compound | Investigated Effect | Model | Key Findings |

| Cyy-272 | Mitigation of obese cardiomyopathy | In vitro (cardiomyocytes) and in vivo | Inhibits high-lipid-induced inflammation, hypertrophy, fibrosis, and apoptosis in cardiac tissues through JNK inhibition. nih.gov |

Other Biological Activities (non-human in vivo)

Anti-HIV Activity

The indazole core is present in a variety of synthetic compounds that have been evaluated for diverse pharmacological activities, including anti-HIV properties. nih.govresearchgate.net Research has led to the design and synthesis of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

In one study, a series of these compounds displayed moderate to excellent activity against wild-type HIV-1, with some compounds showing potent activity against common drug-resistant strains. nih.gov Specifically, compound 5q from this series was identified as a highly potent inhibitor of wild-type HIV-1. nih.gov These findings indicate that the indazole scaffold is a valuable component in the development of new anti-HIV agents. nih.govarabjchem.org

Table 3: Anti-HIV Activity of Indazolyl-Substituted Piperidin-4-yl-aminopyrimidines

| Compound | Target | Activity against Wild-Type HIV-1 (EC₅₀) |

| 5q | HIV-1 Reverse Transcriptase | 6.4 nM nih.gov |

Anti-Spermatogenic Activity

A significant area of research for indazole derivatives has been in the development of non-hormonal male contraceptives due to their anti-spermatogenic effects. nih.govnih.gov A class of compounds known as 1-halobenzyl-1H-indazole-3-carboxylic acids has demonstrated potent activity in this regard. nih.gov Histological studies in rats have shown that these compounds can cause disorganization of the seminiferous tubules, leading to the loss of spermatocytes and spermatids. nih.gov

One of the most well-studied indazole-based anti-spermatogenic agents is lonidamine (B1675067) (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid). oup.com More recent research has focused on analogues such as gamendazole, which has shown to be a potent oral antispermatogenic agent in rats, achieving a high rate of infertility that was reversible in some cases. nih.govaminer.cn Gamendazole is thought to primarily target Sertoli cells. nih.gov Another analogue, adjudin (B1665539) (AF-2364), has also been investigated for its ability to disrupt the adhesion of spermatids to Sertoli cells, leading to infertility. oup.comacs.org

Table 4: Examples of Indazole Derivatives with Anti-Spermatogenic Activity

| Compound | Investigated Effect | Mechanism of Action |

| 1-Halobenzyl-1H-indazole-3-carboxylic acids | Inhibition of spermatogenesis, reduction in testicular weight. nih.gov | Disorganization of seminiferous tubules, loss of spermatocytes and spermatids. nih.gov |

| Gamendazole | Blocks spermatogenesis, induces infertility in male rats. nih.govaminer.cn | Primarily targets Sertoli cells. nih.gov |

| Adjudin (AF-2364) | Disrupts adhesion of spermatids to Sertoli cells, causing premature release and infertility. oup.comacs.org | Induces premature release of germ cells. oup.com |

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation and Inhibition

Indazole derivatives have also been identified as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel crucial for fluid and electrolyte balance in various tissues. nih.govnih.gov Some indazole compounds, such as lonidamine and its analogue AF2785, have been shown to inhibit the CFTR chloride current in epididymal epithelial cells. nih.gov Studies suggest that these compounds act as open-channel blockers of CFTR at lower concentrations and may also affect CFTR gating at higher concentrations. nih.gov

Conversely, structure-based discovery efforts have identified other indazole derivatives that can act as potentiators of CFTR, enhancing its function. nih.gov The modulation of CFTR by these compounds, from inhibition to potentiation, appears to be dependent on their specific chemical structures and how they interact with the conductive and non-conductive states of the channel. nih.gov This dual activity highlights the potential of the indazole scaffold in developing pharmacological tools to study CFTR function and potentially treat CFTR-related diseases. nih.govnih.gov

Lack of Pre-clinical Data on this compound as a CCR4 Antagonist

Despite a comprehensive review of available scientific literature, no specific pre-clinical data or mechanistic investigations have been identified for this compound concerning its activity as a CC-Chemokine Receptor 4 (CCR4) antagonist.

The indazole scaffold is a recognized pharmacophore in medicinal chemistry, and various derivatives have been explored for a wide range of biological activities, including anti-inflammatory and anticancer properties. However, research detailing the direct interaction, binding affinity, or functional antagonism of this compound with the CCR4 receptor is not present in the public domain based on the conducted searches.

Therefore, a detailed discussion on its pre-clinical biological activities and mechanistic investigations specifically related to CCR4 antagonism, as per the requested outline, cannot be provided at this time. Further research would be required to elucidate any potential activity of this specific compound at the CCR4 receptor.

Vi. Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as ethyl 6-methoxy-1H-indazole-7-carboxylate, might interact with a biological target, typically a protein or enzyme. These studies can predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Despite the relevance of this technique, specific molecular docking studies for this compound have not been reported in the available scientific literature. Research on analogous indazole derivatives has utilized molecular docking to explore potential therapeutic applications by simulating interactions with various biological targets.

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide a deep understanding of a compound's intrinsic properties.

Electronic Structure Analysis

Analysis of the electronic structure reveals information about the distribution of electrons within a molecule, which is fundamental to its reactivity and properties. This includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. While DFT studies have been performed on various indazole derivatives to analyze their electronic properties, specific data for this compound is not available. nih.govnih.gov

Conformational Energetics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the preferred conformation of this compound is essential, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological targets. Such studies can identify the most stable conformer and the energy barriers between different conformations. No specific conformational analysis studies for this compound have been found in the literature.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. There are no published studies detailing the predicted spectroscopic properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of related compounds, QSAR models can identify the physicochemical properties and structural features that are critical for a desired biological effect. These models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent analogues. There is no evidence in the scientific literature of QSAR models that include this compound in their training or test sets.

Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. For the indazole class of compounds, various QSAR models have been developed to correlate their structural properties with their biological activities against different targets.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. For indazole derivatives, 2D-QSAR and 3D-QSAR studies have been instrumental in predicting their inhibitory activities against various enzymes and receptors.

A hypothetical 2D-QSAR model for a series of indazole-7-carboxylate derivatives might take the following form:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(MR) + ...

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.

LogP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

TPSA is the topological polar surface area, a descriptor of a molecule's polarity.

MR is the molar refractivity, which relates to the volume and polarizability of the molecule.

β values are the coefficients determined from the regression analysis.

Table 1: Hypothetical 2D-QSAR Descriptors and Their Impact on Predicted Activity for Indazole-7-carboxylate Derivatives

| Descriptor | Definition | Hypothetical Impact on Activity |

|---|---|---|

| LogP (Lipophilicity) | Partition coefficient between octanol (B41247) and water. | Optimal range is crucial; too high or too low can decrease activity. |

| TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms in a molecule. | Generally, a lower TPSA is associated with better cell permeability. |

| MR (Molar Refractivity) | Molar volume corrected by the refractive index. | Indicates the bulk and polarizability of the molecule, which can influence binding. |

| H-bond Donors/Acceptors | Number of hydrogen bond donors and acceptors. | Essential for specific interactions with the target protein. |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of the molecules. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity.

Pharmacophore Modeling:

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. A pharmacophore model for indazole-based inhibitors often includes features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.

For a kinase inhibitor, a common target for indazole derivatives, a pharmacophore model might consist of:

One or two hydrogen bond acceptors interacting with the hinge region of the kinase.

A hydrogen bond donor.

An aromatic ring for π-π stacking interactions.

A hydrophobic group to occupy a hydrophobic pocket.

These predictive models, while powerful, are based on the available data for a series of related compounds. The specific biological activity profile of this compound would depend on the specific target it is being evaluated against.

Identification of Essential Structural Features

The biological activity of indazole derivatives is dictated by the nature and position of substituents on the indazole core. Computational studies, in conjunction with experimental data, help to elucidate the essential structural features for a desired biological effect.

For this compound, the key structural components influencing its activity can be analyzed as follows:

The Indazole Core: The bicyclic indazole ring system serves as a crucial scaffold, providing the necessary framework for the spatial orientation of other functional groups. The nitrogen atoms in the pyrazole (B372694) ring are often involved in key hydrogen bonding interactions with the target protein. Specifically, the N1-H can act as a hydrogen bond donor.

The 6-Methoxy Group: The methoxy (B1213986) group at the 6-position is an electron-donating group, which can influence the electronic properties of the aromatic ring system. This can affect the strength of π-π stacking interactions with the target. The oxygen atom can also act as a hydrogen bond acceptor. The position of this group is critical, as substitution at other positions can lead to different biological activities.

Table 2: Analysis of Essential Structural Features of this compound and Their Potential Roles in Biological Activity

| Structural Feature | Potential Role in Biological Activity | Possible Interactions with Target |

|---|---|---|

| Indazole N1-H | Hydrogen bond donor | Interaction with backbone carbonyls or acidic residues in the active site. |

| Indazole Aromatic System | Scaffold for substituent orientation; π-π stacking | Interaction with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |

| 6-Methoxy Group | Modulates electronics; potential H-bond acceptor | Can influence binding affinity and selectivity. |

| 7-Ethyl Carboxylate Group | Potential H-bond acceptor; influences solubility and cell permeability | Interaction with polar residues or water molecules in the binding pocket. |

Structure-activity relationship (SAR) studies on related indazole series have often shown that small modifications to these key features can lead to significant changes in potency and selectivity. For example, replacing the ethyl group of the ester with other alkyl or aryl groups can be explored to optimize hydrophobic interactions. Similarly, the methoxy group at the 6-position could be substituted with other electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule.

Vii. Future Directions and Research Perspectives

Development of Novel Indazole Analogs with Enhanced Specificity and Potency

The development of novel indazole analogs with improved pharmacological profiles is a primary focus of current research. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. nih.gov The goal is to create derivatives with enhanced specificity for their biological targets, thereby increasing their therapeutic efficacy and reducing off-target effects.

Systematic structural modifications of the indazole core are being explored to achieve this. For instance, substitutions at various positions on the indazole ring have been shown to significantly influence biological activity. The methoxy (B1213986) group, as seen in ethyl 6-methoxy-1H-indazole-7-carboxylate, has been identified as important for the high potency of some indazole-based kinase inhibitors. nih.gov Further exploration of substitutions at the C4, C5, C6, and C7 positions is an active area of investigation. acs.org

One strategy involves the replacement of certain functional groups with bioisosteres to improve properties such as metabolic stability and oral bioavailability. For example, a 1,3-dimethyl-1H-indazole has been used as a bioisostere for a dimethoxy phenyl group. researchgate.net Another approach is the synthesis of conformationally restricted analogs to improve binding affinity and selectivity.